molecular formula C21H24N2O8 B11192901 Dimethyl 5-[3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-2,5-dioxo-1-pyrrolidinyl]isophthalate

Dimethyl 5-[3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-2,5-dioxo-1-pyrrolidinyl]isophthalate

Cat. No.: B11192901
M. Wt: 432.4 g/mol
InChI Key: QYOAUFZHZRFMRS-UHFFFAOYSA-N
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Description

Dimethyl 5-[3-(1,4-dioxa-8-azaspiro[45]dec-8-yl)-2,5-dioxo-1-pyrrolidinyl]isophthalate is a complex organic compound with a unique structure that includes a spirocyclic system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 5-[3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-2,5-dioxo-1-pyrrolidinyl]isophthalate typically involves multiple steps. The starting materials and reagents used in the synthesis include 1,4-dioxa-8-azaspiro[4.5]decane and isophthalic acid derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-[3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-2,5-dioxo-1-pyrrolidinyl]isophthalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Dimethyl 5-[3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-2,5-dioxo-1-pyrrolidinyl]isophthalate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating various diseases.

    Industry: The compound may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Dimethyl 5-[3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-2,5-dioxo-1-pyrrolidinyl]isophthalate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxa-8-azaspiro[4.5]decane: A related compound with a similar spirocyclic structure.

    Isophthalic Acid Derivatives: Compounds that share the isophthalic acid core structure.

Uniqueness

Dimethyl 5-[3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-2,5-dioxo-1-pyrrolidinyl]isophthalate is unique due to its combination of the spirocyclic system and the isophthalic acid derivative. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C21H24N2O8

Molecular Weight

432.4 g/mol

IUPAC Name

dimethyl 5-[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2,5-dioxopyrrolidin-1-yl]benzene-1,3-dicarboxylate

InChI

InChI=1S/C21H24N2O8/c1-28-19(26)13-9-14(20(27)29-2)11-15(10-13)23-17(24)12-16(18(23)25)22-5-3-21(4-6-22)30-7-8-31-21/h9-11,16H,3-8,12H2,1-2H3

InChI Key

QYOAUFZHZRFMRS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)N2C(=O)CC(C2=O)N3CCC4(CC3)OCCO4)C(=O)OC

Origin of Product

United States

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